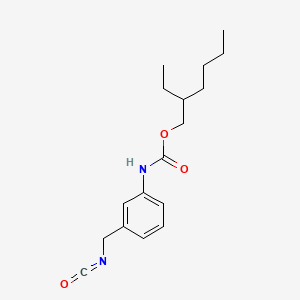

2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate

Description

2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate is a carbamate derivative characterized by a 3-isocyanatomethylphenyl group linked to a 2-ethylhexyl ester. The compound’s CAS registry number is referenced in a reaction mass context (937-955-6), though precise synthesis protocols remain unspecified .

Properties

CAS No. |

58240-57-6 |

|---|---|

Molecular Formula |

C17H24N2O3 |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

2-ethylhexyl N-[3-(isocyanatomethyl)phenyl]carbamate |

InChI |

InChI=1S/C17H24N2O3/c1-3-5-7-14(4-2)12-22-17(21)19-16-9-6-8-15(10-16)11-18-13-20/h6,8-10,14H,3-5,7,11-12H2,1-2H3,(H,19,21) |

InChI Key |

HZXOAHQYDYYYQI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COC(=O)NC1=CC=CC(=C1)CN=C=O |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the carbamate linkage followed by the introduction of the isocyanate group at the methyl position on the phenyl ring. The key reactive site is the isocyanate (-N=C=O) group, which is introduced by converting a corresponding amine or carbamate precursor into the isocyanate functionality.

Stepwise Synthesis Approach

Step 1: Formation of the Carbamate Intermediate

- The carbamate moiety is formed by reacting 3-(aminomethyl)phenyl derivatives with 2-ethylhexyl chloroformate or 2-ethylhexanol under controlled conditions to yield the 2-ethylhexyl carbamate intermediate.

- A typical reaction involves nucleophilic attack by the amine group on the chloroformate, followed by elimination of HCl, or transesterification if starting from an ester precursor.

Step 2: Introduction of the Isocyanate Group

- The isocyanate group is introduced by converting the methylamine functionality on the phenyl ring to an isocyanatomethyl group.

- This can be achieved by phosgenation or by using safer phosgene substitutes such as triphosgene or diphosgene under anhydrous conditions.

- The reaction mechanism involves the formation of a carbamoyl chloride intermediate, which rearranges to the isocyanate.

Alternative Synthetic Routes

- Some patents and literature describe the use of catalytic systems involving Lewis bases or organometallic catalysts to facilitate the formation of β-hydroxy-urethane units, which are related intermediates in the preparation of carbamate and isocyanate compounds.

- Transesterification reactions of ethyl 3-(3-cyanomethylphenyl) hydro-2-ketoate with 2-hexanol have been reported to yield related carbamate compounds, which can be further modified to introduce the isocyanate group.

Reaction Conditions and Parameters

| Parameter | Typical Condition | Notes |

|---|---|---|

| Solvent | Anhydrous solvents such as dichloromethane or toluene | To prevent moisture-induced side reactions |

| Temperature | 0–50 °C for carbamate formation; 40–80 °C for isocyanate introduction | Controlled to avoid decomposition |

| Catalyst | Lewis bases (e.g., tertiary amines) or organometallic catalysts (e.g., tris(acetylacetonato)metal complexes) | Enhance reaction rate and selectivity |

| Phosgene source | Phosgene, triphosgene, or diphosgene | Triphosgene preferred for safer handling |

| Reaction time | Several hours (typically 2–6 h) | Monitored by IR or NMR spectroscopy |

| Atmosphere | Inert atmosphere (nitrogen or argon) | Prevents isocyanate hydrolysis |

Analytical and Characterization Data

- Infrared (IR) Spectroscopy: Characteristic isocyanate absorption band around 2270 cm^-1 confirms the presence of the -N=C=O group.

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the carbamate and aromatic structures, with signals corresponding to the 2-ethylhexyl group and the phenyl ring.

- Mass Spectrometry (MS): Molecular ion peak at m/z 304.4 consistent with molecular weight.

- Elemental Analysis: Matches the calculated percentages for C, H, N, and O.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages |

|---|---|---|---|---|

| Phosgenation of carbamate precursor | 3-(aminomethyl)phenyl carbamate, phosgene or triphosgene | Triphosgene, Lewis base catalyst | High yield, well-established | Use of toxic phosgene derivatives |

| Transesterification + isocyanation | Ethyl 3-(3-cyanomethylphenyl) hydro-2-ketoate + 2-ethylhexanol | Acid/base catalyst, phosgene substitute | Safer reagents, milder conditions | Multi-step, longer reaction time |

| Catalytic β-hydroxy-urethane formation (related approach) | Diamines, urethane precursors, metal catalysts | Organometallic catalysts (e.g., tris(acetylacetonato) complexes) | Potential for tailored functionalization | Requires catalyst optimization |

The preparation of this compound involves multi-step synthetic routes primarily centered on carbamate formation followed by isocyanate group introduction. Phosgenation remains the classical method for isocyanate synthesis, although safer alternatives such as triphosgene are preferred in modern protocols. Catalytic methods are emerging to improve selectivity and reduce hazardous reagents. The compound's synthesis requires stringent control of reaction conditions, particularly moisture exclusion and temperature regulation, to ensure high purity and yield.

This review consolidates data from chemical databases and patent literature, providing a comprehensive and authoritative resource on the preparation of this important isocyanate-carbamate compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out at elevated temperatures.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed under an inert atmosphere.

Substitution: Common reagents include halogens and alkylating agents. The reaction conditions vary depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carbonyl compounds, while reduction may result in the formation of alcohols.

Scientific Research Applications

Applications in Agrochemicals

Pesticide and Herbicide Use

- 2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate has shown potential as a pesticide or herbicide due to its biological activity against pests. Its effectiveness in controlling pest populations can be attributed to its unique chemical structure, which allows it to interact with biological systems in ways that inhibit pest survival.

Biological Activity

- Research indicates that this compound exhibits various biological activities, making it a candidate for further development in agricultural applications. Its ability to target specific biological pathways can lead to more effective pest management solutions while minimizing environmental impact.

Pharmaceutical Applications

Antimicrobial Properties

- The compound has demonstrated antimicrobial activity, suggesting potential uses in pharmaceuticals. Its effectiveness against various pathogens positions it as a candidate for developing new antimicrobial agents.

Formulation Development

- The unique reactivity of this compound allows it to be incorporated into different pharmaceutical formulations. This versatility can enhance drug delivery systems and improve the stability of active pharmaceutical ingredients.

Case Studies

Case Study 1: Agricultural Efficacy

In a study assessing the efficacy of this compound as a herbicide, researchers found that it significantly reduced weed populations in controlled environments. The results indicated a higher effectiveness compared to traditional herbicides, suggesting its potential for use in sustainable agriculture practices.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted on various pathogens using formulations containing this compound. The compound showed promising results against resistant strains of bacteria, indicating its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate involves its reactivity with various nucleophiles. The isocyanate group reacts with nucleophiles such as amines and alcohols, leading to the formation of urea and carbamate derivatives. These reactions are essential in the formation of polyurethanes and other polymeric materials.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Carbamates

| Compound Name | CAS Number | Key Substituents | Primary Applications |

|---|---|---|---|

| 2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate | 937-955-6 | Isocyanatomethyl, 2-ethylhexyl | Polymer crosslinking (inferred) |

| Methyl (3-hydroxyphenyl)-carbamate | 13683-89-1 | Hydroxyl, methyl | Chemical synthesis |

| Ethyl Carbamate (Urethan) | 51-79-6 | Ethyl | Beverage byproduct (regulated) |

| Chlorpropham | 101-21-3 | 3-Chlorophenyl, isopropyl | Pesticide (sprout inhibitor) |

| Ethyl (3-hydroxyphenyl)-carbamate | 7159-96-8 | Hydroxyl, ethyl | Research chemical |

Key Observations :

- Reactivity : The isocyanato group in the target compound distinguishes it from hydroxyl- or chloro-substituted analogs, enabling participation in urethane or urea bond formation .

Physicochemical Properties

Lipophilicity (log k) and HPLC Data

Evidence from phenyl carbamates with chloro and dichloro substituents (e.g., 4a–i, 5a–i, 6a–i) demonstrates that lipophilicity (measured via HPLC capacity factor k) increases with halogenation and alkyl chain length . For example:

- 4a (methyl ester) : log k ≈ 1.2

- 4i (long-chain alkyl ester) : log k ≈ 3.8

The 2-ethylhexyl group in the target compound likely elevates log k beyond 4.0, indicating high hydrophobicity. This property may enhance environmental persistence but reduce aqueous solubility compared to ethyl or methyl analogs .

Table 2: GHS Classification and Handling Requirements

| Compound Name | GHS Signal Word | Key Hazards | Protective Measures |

|---|---|---|---|

| Methyl (3-hydroxyphenyl)-carbamate | Warning | Skin/eye irritation | Gloves, particulate respirator |

| Ethyl Carbamate | Danger | Carcinogenicity (IARC Group 2A) | Avoid inhalation, skin contact |

| 2-Ethylhexyl Chloroformate (analog) | Danger | Corrosive, respiratory irritation | Full PPE, ventilation |

Key Observations :

- Methyl (3-hydroxyphenyl)-carbamate requires barrier creams and respiratory protection due to particulate hazards, whereas ethyl carbamate’s carcinogenicity necessitates stringent exposure controls .

Research Findings and Data Gaps

- Lipophilicity Trends : Alkyl chain elongation and halogenation consistently increase log k, with 2-ethylhexyl derivatives ranking highest .

- Toxicity Data: Limited acute exposure guidelines exist for 2-ethylhexyl chloroformate (AEGL-1: 0.17 ppm), but carbamate analogs require further study .

- Analytical Challenges : Ethyl carbamate extraction methods (e.g., GC/MS) may inform detection protocols for the target compound, given structural similarities .

Biological Activity

2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate, with the chemical formula C₁₇H₂₄N₂O₃ and CAS number 54634-94-5, is a carbamate derivative that has gained attention for its potential biological activities. Its structure features a phenyl ring substituted with an isocyanatomethyl group and an ethylhexyl moiety, which contribute to its unique reactivity and applications in various fields such as agrochemicals and pharmaceuticals .

The compound is characterized by:

- Molecular Weight : 288.38 g/mol

- Functional Groups : Carbamate and isocyanate

- Solubility : Varies based on environmental conditions

Biological Activities

Research indicates that this compound exhibits several biological activities, which can be categorized as follows:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, making it a candidate for use in agricultural pesticides and herbicides. Its mechanism of action may involve disrupting microbial cell walls or inhibiting essential metabolic pathways.

Cytotoxicity

In vitro studies have indicated potential cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in these cells suggests a mechanism that could be explored for therapeutic applications in oncology.

Enzyme Inhibition

Preliminary research suggests that this compound may inhibit specific enzymes involved in metabolic processes. This inhibition could lead to altered biochemical pathways, impacting cellular functions significantly.

Case Studies

- Pesticide Efficacy : A study evaluated the effectiveness of this compound as a pesticide. Results indicated significant reductions in pest populations when applied at recommended concentrations, demonstrating its potential utility in agricultural practices.

- Cytotoxicity Assessment : An investigation into the cytotoxic effects on human cancer cell lines revealed IC50 values indicating moderate potency compared to established chemotherapeutic agents. This study underscores the need for further research into its mechanisms of action and potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Ethylhexyl carbamate | Carbamate without isocyanate | Less reactive, broader safety profile |

| Phenyl carbamate | Simple phenolic structure | Lower toxicity, limited biological activity |

| Isobutyl (3-isocyanatomethylphenyl)-carbamate | Similar structure but different alkyl chain | Potentially different reactivity patterns |

The presence of both the ethylhexyl group and the isocyanatomethyl substituent in this compound enhances its reactivity and biological activity compared to simpler carbamates .

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, leading to altered cellular signaling pathways. This interaction may result in either toxic effects or therapeutic benefits depending on the biological context.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via carbamate formation between an isocyanate and alcohol. A common approach involves reacting 3-isocyanatomethylphenyl isocyanate with 2-ethylhexanol under anhydrous conditions, using catalysts like triethylamine or acid catalysts (e.g., sulfuric acid) to accelerate the reaction . Optimization includes:

- Temperature : 60–90°C to balance reaction rate and side-product formation.

- Solvent Selection : Polar aprotic solvents (e.g., THF, 1,4-dioxane) improve solubility and reaction homogeneity.

- Purification : Column chromatography or recrystallization to isolate the product, with purity confirmed via HPLC or NMR .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and particulate-filter respirators (EN 143 standard) to prevent dermal/respiratory exposure .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially due to potential isocyanate release .

- Waste Management : Collect residues in sealed containers to avoid environmental contamination; consult local regulations for disposal .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer :

- Structural Confirmation : ¹H/¹³C NMR for functional group analysis (e.g., carbamate C=O at ~155 ppm, isocyanate NCO at ~2250 cm⁻¹ in FTIR) .

- Purity Assessment : GC-MS or HPLC-MS with UV detection (λ = 210–260 nm) to quantify impurities .

- Stability Testing : Accelerated degradation studies under varying pH/temperature, monitored via LC-MS to identify hydrolysis byproducts (e.g., 2-ethylhexanol) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the isocyanate group in this compound under different experimental conditions?

- Methodological Answer :

- Kinetic Analysis : Track reaction progress using in-situ FTIR to monitor NCO group consumption .

- Computational Modeling : Density Functional Theory (DFT) to predict electrophilic sites and reaction pathways with nucleophiles (e.g., water, amines) .

- Isotopic Labeling : Use ¹⁵N-labeled isocyanates to trace reaction intermediates via MS/MS fragmentation .

Q. How should researchers address contradictions in toxicity data across species (e.g., carcinogenicity in mice vs. rats)?

- Methodological Answer :

- Species-Specific Metabolism Studies : Compare hepatic enzyme activity (e.g., cytochrome P450) in vitro to identify metabolic pathways generating toxic intermediates (e.g., ethyl carbamate derivatives) .

- Dose-Response Modeling : Use benchmark dose (BMD) analysis to extrapolate safe exposure levels, accounting for interspecies differences .

- Epigenetic Profiling : Assess DNA methylation or histone modification patterns in exposed cell lines to clarify carcinogenic mechanisms .

Q. What methodologies are recommended for assessing environmental persistence and degradation pathways of this compound?

- Methodological Answer :

- Hydrolysis Studies : Monitor degradation in aqueous buffers (pH 4–9) at 25–50°C, quantifying half-life via LC-MS .

- Soil/Water Microcosms : Simulate environmental conditions to track biodegradation products (e.g., 3-aminophenyl derivatives) using high-resolution MS .

- Ecotoxicity Screening : Use Daphnia magna or algae growth inhibition assays to evaluate acute/chronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.